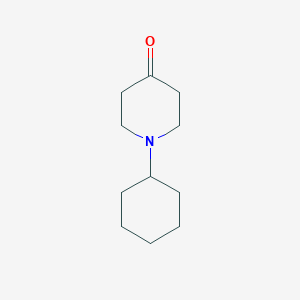

1-Cyclohexylpiperidin-4-one

Übersicht

Beschreibung

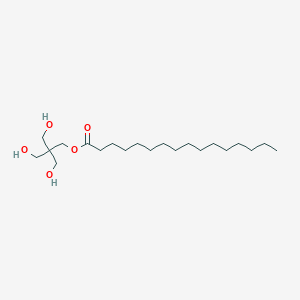

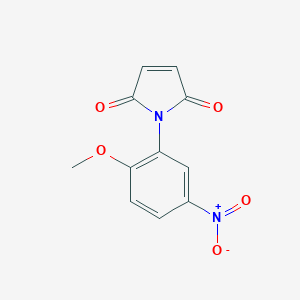

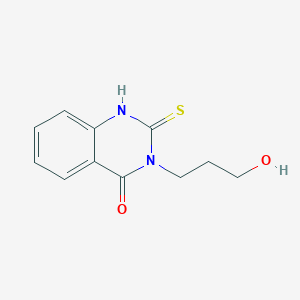

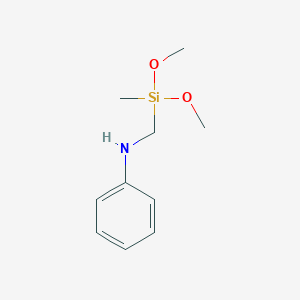

1-Cyclohexylpiperidin-4-one is a chemical compound that is part of a broader class of piperidinones, which are known for their diverse pharmacological activities. The compound features a cyclohexyl group attached to the nitrogen atom of the piperidin-4-one ring. This structural motif is common in various synthetic and natural products that exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related piperidin-4-one derivatives has been explored through various methods. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . This method provides a route to highly functionalized piperidin-2-ones and hydroxylated piperidines, which could be further modified to synthesize 1-cyclohexylpiperidin-4-one derivatives.

Molecular Structure Analysis

The molecular structure and conformational properties of N-cyclohexylpiperidine, a related compound, have been studied extensively. It exists in multiple conformeric forms, with the most stable conformer having both the cyclohexane and piperidine rings in equatorial positions and oriented perpendicularly relative to each other . This information is crucial for understanding the molecular structure of 1-cyclohexylpiperidin-4-one, as the position of the substituents can significantly influence the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

The reactivity of 1-cyclohexylpiperidin-4-one can be inferred from studies on similar compounds. For example, 2,6-diarylpiperidin-4-one derivatives have been synthesized and reacted with cyclohexyl thiosemicarbazide to produce thiosemicarbazones . These reactions typically involve the formation of new C-N bonds and can lead to a variety of biologically active compounds. Additionally, the reactions of cyclohex-1-enyl derivatives with isothiocyanates have been explored, resulting in the formation of heterocyclic compounds through β-elimination processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexylpiperidin-4-one can be deduced from the properties of structurally related compounds. For instance, the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which shares a similar cyclohexylpiperidine framework, has been determined, revealing an axial t-butyl group and providing insights into the conformational preferences of the cyclohexylpiperidine moiety . Additionally, the solid-state luminescence properties of cadmium coordination polymers with cyclohexanedicarboxylato ligands have been investigated, suggesting that the degree of hydration can influence the photoluminescence of such compounds .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis : A study by Geneste et al. (1981) utilized X-ray crystallography to analyze the structure of a related compound, 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride, highlighting its potential in structural chemistry.

Aromatase Inhibitory Activity : Staněk et al. (1991) synthesized derivatives of 1-Cyclohexylpiperidin-4-one and tested them for inhibitory activity against human placental aromatase, an enzyme important in estrogen production. This research indicates potential applications in endocrine therapy for hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Antibacterial and Antifungal Activities : Sethukumar et al. (2017) synthesized a series of N-cyclohexylcarbamoylpiperidin-4-ones and evaluated their antibacterial and antifungal activities, showing potential in antimicrobial research (Sethukumar et al., 2017).

Brain Binding Sites Analysis : Marien et al. (1987) studied the binding of 2-(4-Phenylpiperidino)cyclohexanol, a structural analog, to brain sites, providing insights into cholinergic nerve terminals (Marien et al., 1987).

Dopamine Receptor Research : Macchia et al. (2003) explored N-n-propyl-substituted cyclohexylpiperidines as partial agonists at the D4 dopamine receptor, suggesting applications in cognitive and emotional state research (Macchia et al., 2003).

Neuromuscular Blocking Research : Brittain et al. (1969) investigated 2-(4-Phenylpiperidino) cyclohexanol for its neuromuscular blocking action, relevant in the study of muscle function and paralysis (Brittain et al., 1969).

Enzyme Inhibition Studies : Lin et al. (2000) discovered a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, relevant in biochemical research (Lin et al., 2000).

Sigma Receptor Ligands Research : Prezzavento et al. (2007) studied substituted cyclohexylpiperidines as sigma receptor ligands, which may have implications in neurological and psychiatric research (Prezzavento et al., 2007).

Safety And Hazards

The safety information for 1-Cyclohexylpiperidin-4-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-cyclohexylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYHUQVNANUTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482520 | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylpiperidin-4-one | |

CAS RN |

16771-84-9 | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)